Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride
Overview
Description
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is an organic compound primarily employed as a versatile building block in organic synthesis. It is a derivative of glycine, the simplest amino acid, featuring a cyanoethyl group attached to the nitrogen atom. This modification allows for further chemical transformations, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride typically involves the reaction of glycine ethyl ester with acrylonitrile in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: 40-65°C
Solvent: Anhydrous ethanol
Catalyst: Ammonia gas to maintain pH 8-8.5
Reaction Time: 2 hours at 70°C for the final step.
Industrial Production Methods
In industrial settings, the production process is scaled up to ensure high yield and purity. The process involves:
Mixing: Chloracetic acid, urotropine, and anhydrous ethanol are mixed in a reactor.
Ammonia Gas Addition: Ammonia gas is introduced to maintain the pH and control the reaction temperature.
Hydrochloric Acid Addition: Hydrochloric acid in anhydrous ethanol is added to form the hydrochloride salt.
Filtration and Crystallization: The reaction mixture is filtered to remove ammonium chloride, and the filtrate is cooled to crystallize the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted glycine derivatives.
Hydrolysis: Glycine and its derivatives.
Reduction: Ethyl 2-aminoacetate hydrochloride.
Scientific Research Applications
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of amino acid derivatives and their biological functions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various chemical transformations:
Nucleophilic Substitution: The cyanoethyl group acts as a nucleophile, participating in substitution reactions.
Hydrolysis: The ester group undergoes hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.
Reduction: The cyano group is reduced to form primary amines, which are key intermediates in many synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Glycine Ethyl Ester Hydrochloride: Similar structure but lacks the cyanoethyl group.
Ethyl Glycinate Hydrochloride: Another derivative of glycine with different functional groups
Uniqueness
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is unique due to the presence of the cyanoethyl group, which allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-cyanoethylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNVDYKJCGRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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